5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H21Cl2FN2O5S and its molecular weight is 503.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of receptor binding and therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C12H17N3O6S with a molecular weight of approximately 331.34g/mol. The structure features a spirocyclic moiety which is significant for its biological interactions.
1. Receptor Binding Affinity
Research indicates that derivatives of the spirocyclic structure exhibit significant binding affinity for sigma receptors, particularly σ1 receptors. A related compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and notable selectivity for σ2 receptors and vesicular acetylcholine transporters . This suggests that the structural features of the spirocyclic moiety are conducive to receptor interactions.
2. Antitumor Activity
In vivo studies utilizing small animal positron emission tomography (PET) imaging have shown that compounds with similar structural characteristics accumulate significantly in tumor tissues, indicating potential for tumor imaging and treatment . The accumulation was notably reduced with haloperidol treatment, confirming the specificity of binding to σ1 receptors in tumor environments.
Study 1: Sigma Receptor Binding
A study focused on synthesizing various piperidine compounds demonstrated that modifications to the spirocyclic structure could enhance binding affinity to σ1 receptors. The results indicated that these modifications could lead to compounds with improved selectivity and efficacy in targeting sigma receptors.
Study 2: Imaging in Tumor Models
In another investigation utilizing mouse tumor xenograft models, the compound's ability to bind specifically to σ1 receptors was confirmed through autoradiography and biodistribution studies. These findings suggest that derivatives of this compound could be developed into effective radiotracers for tumor imaging .
Data Summary
Property/Activity | Value/Description |
---|---|
Molecular Weight | 331.34 g/mol |
Sigma Receptor K(i) | 5.4 ± 0.4 nM |
Antitumor Activity | High accumulation in tumors observed |
Antitubercular Potential | Promising results from related compounds |
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2FN2O5S/c22-17-3-1-14(11-18(17)23)13-25-20(27)16-12-15(2-4-19(16)24)32(28,29)26-7-5-21(6-8-26)30-9-10-31-21/h1-4,11-12H,5-10,13H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRYSJVRSPKQHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.